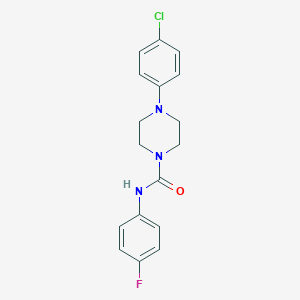
4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide, also known as CPFPX, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a receptor protein that is involved in the regulation of various physiological and pathological processes in the brain and other organs.
Mécanisme D'action
4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is involved in the regulation of various physiological and pathological processes in the brain and other organs. By blocking the activation of mGluR5, 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide inhibits the downstream signaling pathways that are involved in the regulation of synaptic plasticity, learning, and memory. This mechanism of action makes 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide a potential therapeutic agent for the treatment of several neurological and psychiatric disorders.
Biochemical and physiological effects:
4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide has been shown to have several biochemical and physiological effects in animal models and in vitro studies. This compound has been shown to reduce anxiety-like behavior in animal models, and to have antidepressant-like effects in the forced swim test. 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide has also been shown to reduce the reinforcing effects of drugs of abuse, and to attenuate the development of tolerance to opioids. In vitro studies have shown that 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide can modulate the release of several neurotransmitters, including dopamine, glutamate, and GABA.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of mGluR5, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Another advantage is that 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide has been extensively studied in animal models and in vitro studies, which provides a wealth of information on its pharmacological properties and potential therapeutic applications. However, one limitation is that 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide has not been extensively studied in clinical trials, which limits our understanding of its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide. One direction is to study the potential therapeutic applications of this compound in the treatment of neurological and psychiatric disorders, such as anxiety, depression, addiction, and schizophrenia. Another direction is to study the role of mGluR5 in the regulation of synaptic plasticity, learning, and memory, and to explore the potential of 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide as a tool for modulating these processes. Additionally, future research could focus on the development of new compounds that are based on the structure of 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide, and that have improved pharmacological properties and therapeutic potential.
Méthodes De Synthèse
The synthesis of 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide involves several steps, including the reaction of 4-chloroaniline with 4-fluorobenzaldehyde to form 4-(4-chlorophenyl)-4-fluorobenzaldehyde, which is then reacted with piperazine to form 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide. The final product is obtained through purification and isolation processes.
Applications De Recherche Scientifique
4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide has been used extensively in scientific research to study the role of mGluR5 in various physiological and pathological processes. This compound has been shown to have potential therapeutic applications in the treatment of several neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia. 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide has also been used to study the role of mGluR5 in the regulation of synaptic plasticity, learning, and memory.
Propriétés
Formule moléculaire |
C17H17ClFN3O |
|---|---|
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C17H17ClFN3O/c18-13-1-7-16(8-2-13)21-9-11-22(12-10-21)17(23)20-15-5-3-14(19)4-6-15/h1-8H,9-12H2,(H,20,23) |
Clé InChI |
AJPRWVRRJGGQOG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



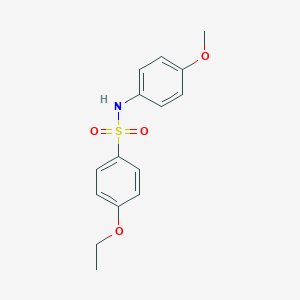
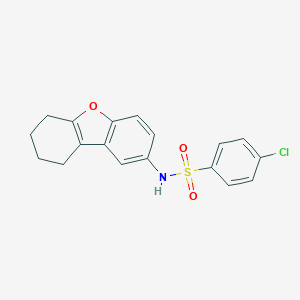
![4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281791.png)
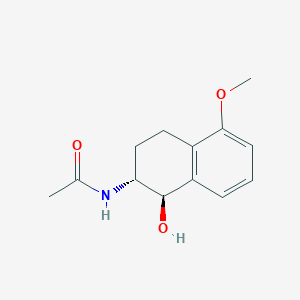
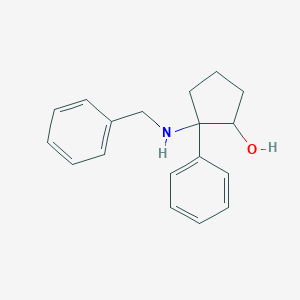
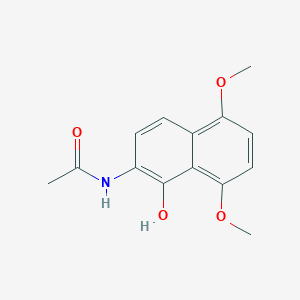

![[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate](/img/structure/B281806.png)
![2-{[6-(Benzylamino)hexyl]amino}ethanol](/img/structure/B281807.png)
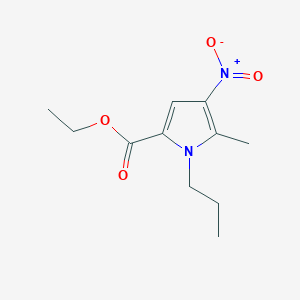
![Butyl2-[3-(hydroxyimino)propyl]-3-methoxybenzoate](/img/structure/B281812.png)
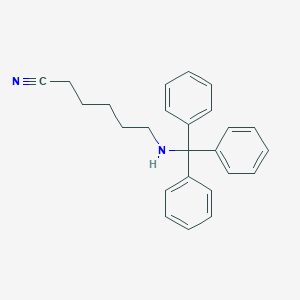
![2-nitro-N-[6-({2-nitrobenzoyl}amino)hexyl]benzamide](/img/structure/B281816.png)
![6-[(Z)-2-(furan-2-yl)ethenyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B281819.png)